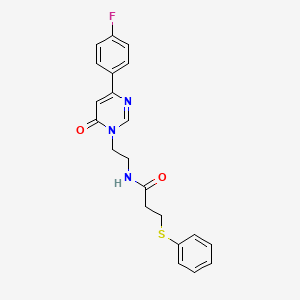
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The pyrimidine ring, for example, might undergo electrophilic substitution reactions. The fluorine atom might also be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom might increase the compound’s stability and affect its reactivity. The pyrimidine ring might contribute to the compound’s aromaticity .科学的研究の応用
Synthesis and Characterization
The compound has been synthesized through various chemical reactions involving key intermediates such as fluorophenyl pyrimidines and propanamides. These synthesis methods emphasize the importance of precise chemical modifications to achieve desired properties, such as increased biological activity or improved solubility. For instance, the study by Gan et al. (2021) focuses on synthesizing phenyl carbamate derivatives, an important intermediate for antitumor drugs, showcasing the compound's relevance in the development of cancer therapeutics (Gan et al., 2021).
Biological Activity and Therapeutic Potential
The compound and its derivatives have been explored for various biological activities, including anticancer, antibacterial, and antifilarial effects. These studies demonstrate the compound's potential in addressing a range of diseases, highlighting its versatility in medicinal chemistry.
Anticancer Activity : Research indicates that derivatives of this compound show significant anticancer activity against various cancer cell lines. For example, Tumosienė et al. (2020) discovered derivatives with potent activity against glioblastoma and breast cancer cell lines, suggesting the compound's utility in developing novel anticancer therapies (Tumosienė et al., 2020).
Antibacterial Activity : The compound's derivatives have also been shown to possess antibacterial properties, potentially offering new avenues for treating bacterial infections. Kuramoto et al. (2003) found that certain modifications of the compound resulted in highly potent antibacterial agents, demonstrating its application in combating resistant bacterial strains (Kuramoto et al., 2003).
Antifilarial Activity : Angelo et al. (1983) synthesized a series of guanidines based on the compound's structure, evaluating their antifilarial efficacy. Although specific activity was limited to certain parasite stages, these findings contribute to the broader understanding of the compound's potential in parasitology (Angelo et al., 1983).
Safety And Hazards
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)19-14-21(27)25(15-24-19)12-11-23-20(26)10-13-28-18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZUPXNNTWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

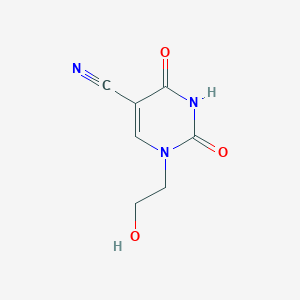
![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)
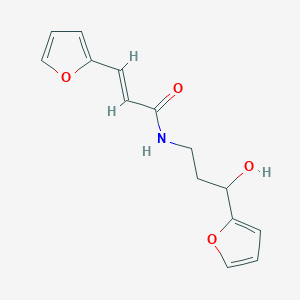
![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
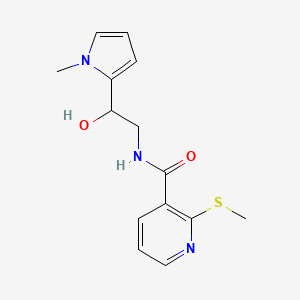
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
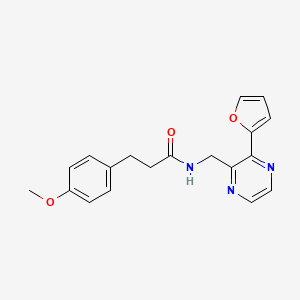
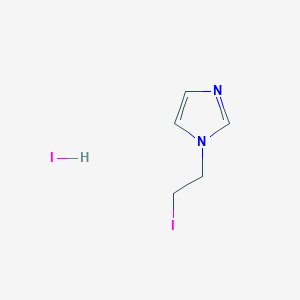
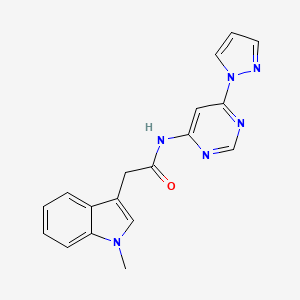
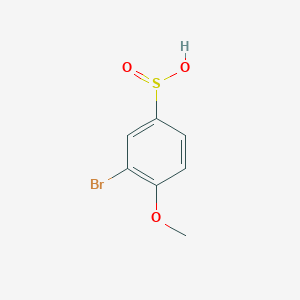
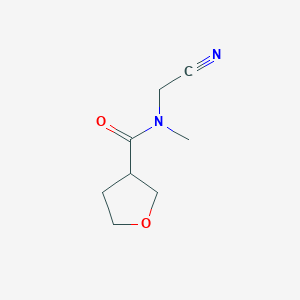
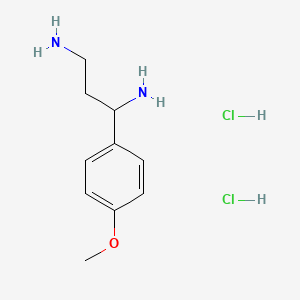
![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)